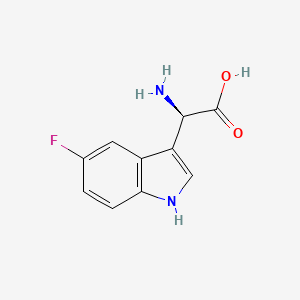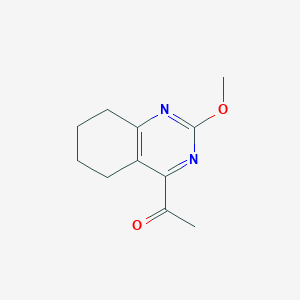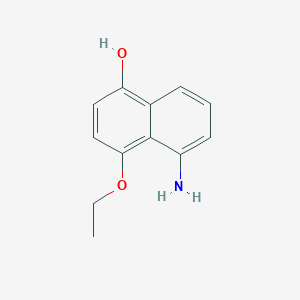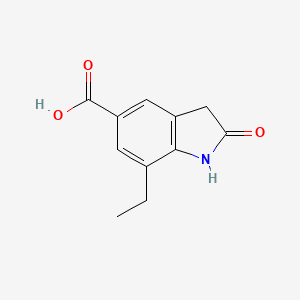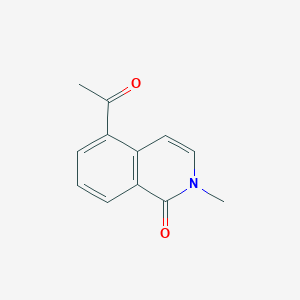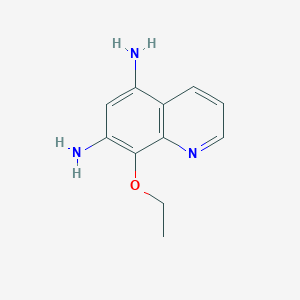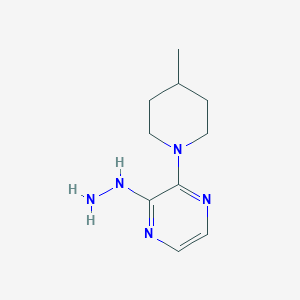
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position and a carboxylic acid group at the eighth position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity .
Méthodes De Préparation
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and costs.
Analyse Des Réactions Chimiques
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, antioxidants, and photosensitizers
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:
4-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound has a methoxy group at the fourth position and a methyl group at the second position, which may alter its biological activity and chemical reactivity.
N-Methyl-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic esters: These compounds have different substitution patterns, leading to variations in their properties and applications
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-ethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,14,15) |
Clé InChI |
IWEHZWANYDVBJB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


